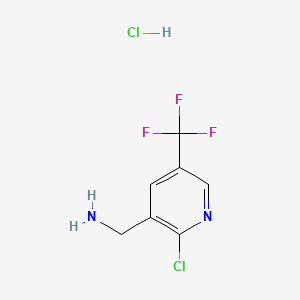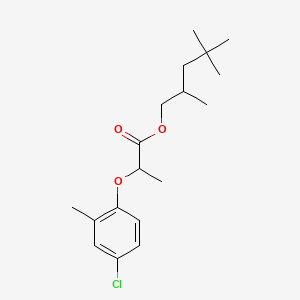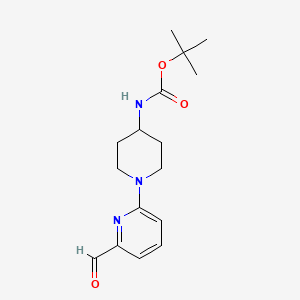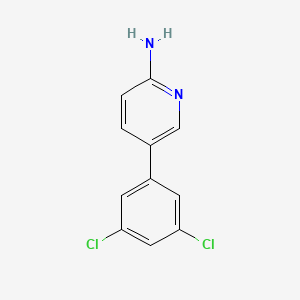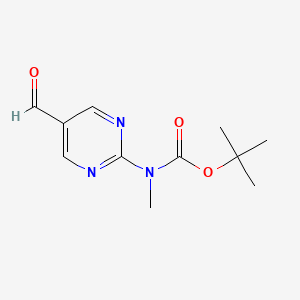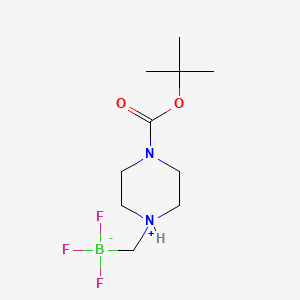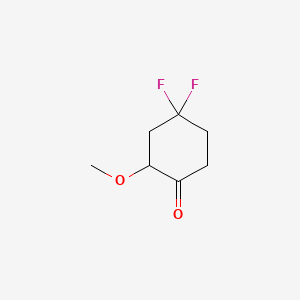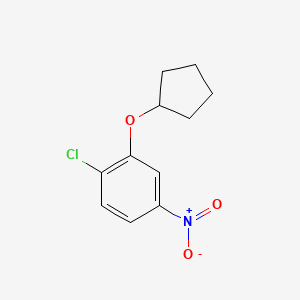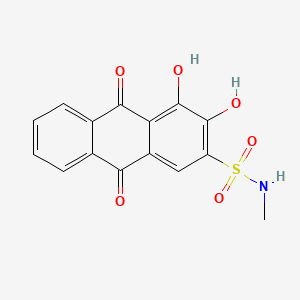
3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a dihydroxyanthraquinone that is 1,2-dihydroxyanthraquinone compound carrying an additional sulfo substituent at the 3-position .
Molecular Structure Analysis
The molecular formula of this compound is C15H11NO6S. It has an average mass of 333.316 Da and a monoisotopic mass of 333.030701 Da .Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of related anthracene derivatives involves various chemical reactions that yield compounds with potential applications in material science and organic electronics. For instance, the synthesis of N-(4-methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide demonstrates the high-yield reaction and detailed structural characterization using techniques like IR, 1H and 13C NMR, mass spectral analysis, and elemental analysis (Kankanala et al., 2011). Another study on the synthesis of S,S-dialkyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)sulfoximides highlights the base-catalyzed intramolecular heterocyclizations to form naphtho[1,2,3-cd]indol-6(2H)-ones, showing the compound's potential in synthesizing complex organic structures (Kargina et al., 2013).
Electrochemical Properties
The redox behavior of anthracenediones like hydroxyanthracenediones has been studied to understand their pH- and temperature-responsive characteristics. These studies are crucial for applications in electrochemical devices and sensors. The electrochemical analysis provides insights into the redox processes, kinetics, and thermodynamics of these compounds (Ahmad et al., 2015).
Applications in Organic Electronics
Anthracene derivatives have shown potential in organic electronics, as evidenced by the synthesis of pi-extended tetrathiafulvalene-fluorene conjugates. These compounds exhibit unusual electrochemistry and charge transfer properties, including the observation of covalent D(2+)-sigma-A(.-) redox states, which are significant for developing organic semiconductors and optoelectronic materials (Perepichka et al., 2002).
Antimicrobial and Anticancer Research
Research on aminoanthraquinone derivatives has shown that these compounds exhibit cytotoxic activity against various cancer cell lines, highlighting their potential as therapeutic agents. For example, aminoanthraquinones synthesized via methylation, reduction, and acylation demonstrated strong cytotoxicity towards MCF-7 and Hep-G2 cancer cells (Nor et al., 2013). Additionally, the synthesis and antibacterial activity of tetrahydroxyanthraquinone and anthrone derivatives against pathogenic bacteria suggest the potential of anthracene derivatives in antimicrobial applications (Nurbayti et al., 2022).
Propriétés
IUPAC Name |
3,4-dihydroxy-N-methyl-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6S/c1-16-23(21,22)10-6-9-11(15(20)14(10)19)13(18)8-5-3-2-4-7(8)12(9)17/h2-6,16,19-20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHYOGLQXCNPJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735053 |
Source


|
| Record name | 3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | |
CAS RN |
1313738-86-1 |
Source


|
| Record name | 2-Anthracenesulfonamide, 9,10-dihydro-3,4-dihydroxy-N-methyl-9,10-dioxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B594725.png)
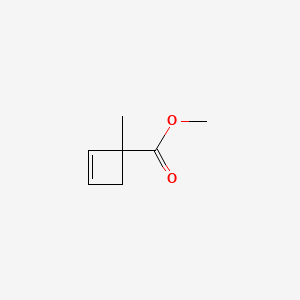
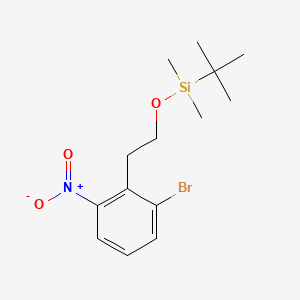
![Methyl 7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylate](/img/structure/B594731.png)
